molecular formula C23H18O3S B3127722 (3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-90-8

(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3127722
CAS No.: 338423-90-8
M. Wt: 374.5 g/mol
InChI Key: OECNWAKUCUMYCF-UHFFFAOYSA-N
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Description

(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, a phenyl group, and a sulfinylmethyl group attached to a methylphenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.

    Introduction of Sulfinylmethyl Group: The sulfinylmethyl group is introduced via sulfoxidation reactions, where a methylphenyl sulfide is oxidized to the corresponding sulfoxide.

    Attachment of Phenyl Group: The phenyl group is often introduced through Friedel-Crafts acylation reactions, where benzoyl chloride reacts with the benzofuran core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    (3-{[(4-Methylphenyl)thio]methyl}-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but with a thioether group instead of a sulfinyl group.

    (3-{[(4-Methylphenyl)oxy]methyl}-1-benzofuran-2-yl)(phenyl)methanone: Similar structure but with an ether group instead of a sulfinyl group.

Uniqueness

The presence of the sulfinyl group in (3-{[(4-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-[(4-methylphenyl)sulfinylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3S/c1-16-11-13-18(14-12-16)27(25)15-20-19-9-5-6-10-21(19)26-23(20)22(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECNWAKUCUMYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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